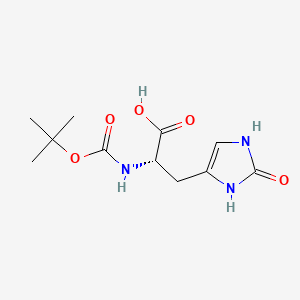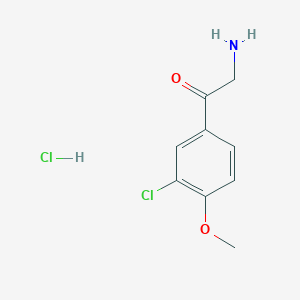
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:
IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
Molecular Formula: CHClNOS·HCl
Molecular Weight: 226.13 g/mol
InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H
Description: It exists as a white powder and is soluble in water.
准备方法
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.
Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
化学反应分析
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone to the corresponding alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation: It can participate in condensation reactions.
Acylation: Acetyl chloride, base (e.g., pyridine).
Amination: Ammonia, methylamine.
Hydrochloride Formation: Hydrochloric acid.
Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
科学研究应用
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: Used in the synthesis of various organic compounds.
作用机制
The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
相似化合物的比较
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar in structure but lacks the methoxy group.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: Another related compound with distinct functional groups.
属性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC 名称 |
2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
InChI 键 |
JJYPOTGRWQTBME-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


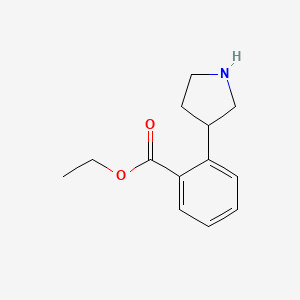
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
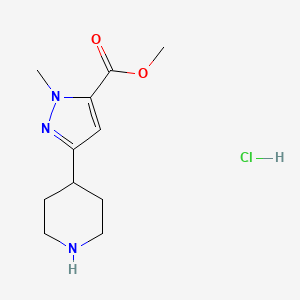
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
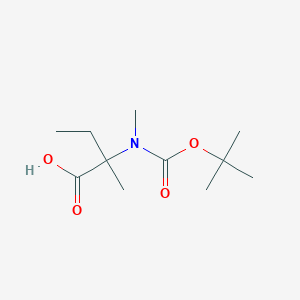
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
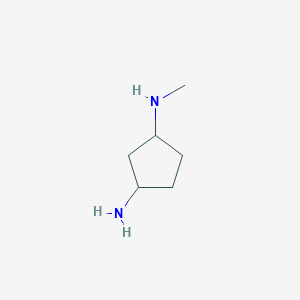
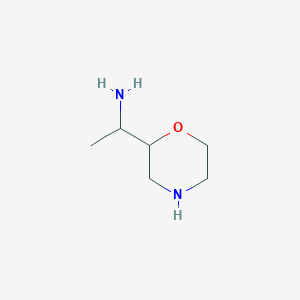

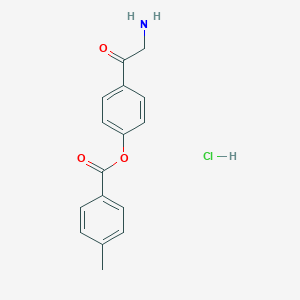
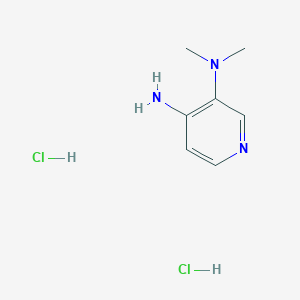
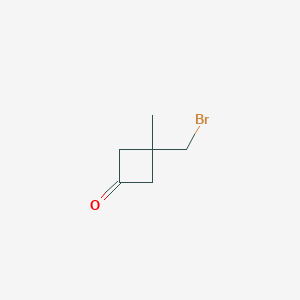
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
